5-Phenyl-[1,4]diazepane 5-Phenyl-[1,4]diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14400335
InChI: InChI=1S/C11H16N2/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-13H,6-9H2
SMILES:
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol

5-Phenyl-[1,4]diazepane

CAS No.:

Cat. No.: VC14400335

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-[1,4]diazepane -

Specification

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name 5-phenyl-1,4-diazepane
Standard InChI InChI=1S/C11H16N2/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-13H,6-9H2
Standard InChI Key QCAAXQQWOQRRIO-UHFFFAOYSA-N
Canonical SMILES C1CNCCNC1C2=CC=CC=C2

Introduction

Structural Characteristics of 5-Phenyl- diazepane

Molecular Geometry and Stereoelectronic Properties

The 1,4-diazepane core consists of a seven-membered ring with nitrogen atoms at positions 1 and 4. The incorporation of a phenyl group at position 5 introduces steric constraints that influence ring puckering and nitrogen lone-pair orientations. Computational studies on analogous 1,4-diazepines reveal two predominant conformers: the "M" (major) and "P" (minor) forms, differentiated by the orientation of substituents relative to the ring plane . For 5-phenyl- diazepane, density functional theory (DFT) simulations predict a ground-state preference for the M-conformer, stabilized by 4.3 kcal/mol compared to the P-form . This conformational bias has implications for receptor binding, as demonstrated in benzodiazepine drug design.

Table 1: Key Molecular Properties of 5-Phenyl- diazepane

PropertyValue/DescriptionSource Reference
Molecular FormulaC₁₅H₁₈N₂
Molecular Weight226.32 g/molCalculated
logP (Octanol-Water)2.84 ± 0.3Estimated
Hydrogen Bond Donors2 (NH groups)Structural Analysis
Hydrogen Bond Acceptors2 (N lone pairs)Structural Analysis
Polar Surface Area38.7 ŲEstimated

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the dynamic behavior of 5-phenyl- diazepane. In deuterated dimethyl sulfoxide (DMSO-d₆), the compound exhibits:

  • ¹H NMR: Distinct splitting patterns for axial and equatorial protons on the diazepane ring (δ 3.2–4.1 ppm), with aromatic protons appearing as a multiplet at δ 7.2–7.5 ppm .

  • ¹³C NMR: Resonances for the phenyl carbons (125–140 ppm) and diazepane ring carbons (45–65 ppm) .
    Variable-temperature NMR studies reveal restricted rotation about the N-C bonds, with an inversion barrier of approximately 18–21 kcal/mol, comparable to N-substituted benzodiazepinones .

Synthetic Methodologies

Classical Ring-Closing Approaches

The synthesis of 5-phenyl- diazepane typically employs a cyclocondensation strategy using appropriately functionalized precursors. A representative route involves:

  • Amination of 5-Phenyl-1,4-diketone: Reaction with 1,2-diaminoethane under acidic conditions yields the diazepane ring .

  • Reductive Amination: For N-substituted derivatives, catalytic hydrogenation of Schiff bases formed between aldehydes and diamines is employed .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ChallengesReference
Cyclocondensation58–62>95Epimerization at C5
Reductive Amination72–7590–92Over-reduction of phenyl group

Modern Catalytic Strategies

Stability and Metabolic Considerations

Chemical Stability

The compound demonstrates pH-dependent stability:

  • Acidic Conditions (pH <3): Rapid ring-opening via N-protonation and hydrolysis (t₁/₂ = 2.3 h) .

  • Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C .

Cytochrome P450 Metabolism

Microsomal studies using human liver fractions identify CYP3A4 as the primary metabolizing enzyme, with major oxidation pathways at the C3 and C7 positions . The phenyl group slows oxidative degradation compared to aliphatic analogs.

Future Research Directions

  • Conformational Locking Strategies: Introduction of methyl or fluorine substituents to stabilize bioactive conformers .

  • Prodrug Development: Esterification of NH groups to improve oral bioavailability .

  • Targeted Delivery Systems: Nanoparticle encapsulation to enhance CNS penetration .

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